2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide
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Overview
Description
2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide is a synthetic organic compound that features a unique structure combining a chloro-substituted amide with a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The resulting intermediate is then reacted with a chloro-substituted acyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the oxadiazole ring.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxadiazole N-oxides .
Scientific Research Applications
2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand the interaction of oxadiazole derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloro-substituted amide group may enhance the compound’s binding affinity and specificity for these targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
1,2,4-Oxadiazoles: Known for their antimicrobial and anticancer activities.
1,3,4-Oxadiazoles: Used in the development of pharmaceuticals and materials.
Uniqueness
2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide is unique due to the presence of the chloro-substituted amide group, which can enhance its reactivity and binding properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-5(10)8(14)11-4-7-12-13-9(15-7)6-2-3-6/h5-6H,2-4H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKWMNRFPWJPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=C(O1)C2CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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